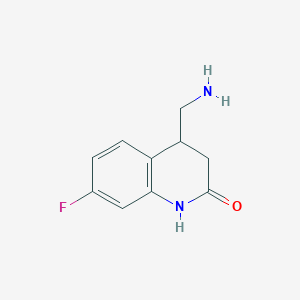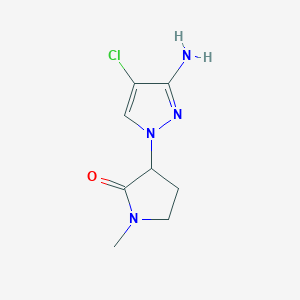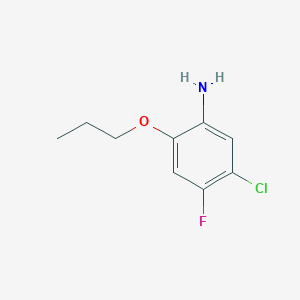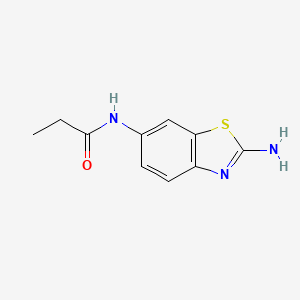![molecular formula C9H15N3O B13319749 Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13319749.png)
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered ring structures containing two nitrogen atoms and one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with ethyl hydrazinecarboxylate to form an intermediate, which is then cyclized to produce the oxadiazole ring. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The use of automated systems and continuous monitoring ensures consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent.
Agriculture: The compound exhibits biological activity against plant pathogens, making it a potential pesticide or herbicide.
Materials Science: Due to its heterocyclic structure, it is studied for its potential use in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of enzymes or receptors involved in disease processes. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Cyclopentyl-(3-ethyl-[1,2,4]oxadiazol-5-YL)-amine can be compared with other oxadiazole derivatives:
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer is often studied for its anticancer and antimicrobial properties.
1,2,3-Oxadiazole: Less common but explored for its unique chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
N-cyclopentyl-3-ethyl-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)10-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
BIUPMCATVJIJKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NOC(=N1)NC2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Amino-1,3-thiazol-5-YL)bicyclo[2.2.1]heptan-2-OL](/img/structure/B13319671.png)
![Bicyclo[2.2.1]heptan-2-ylmethanethiol](/img/structure/B13319694.png)






![Boronic acid, B-(5-fluoro[1,1'-biphenyl]-3-YL)-](/img/structure/B13319722.png)



![4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B13319765.png)

